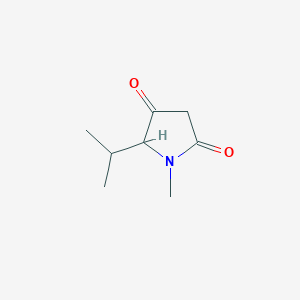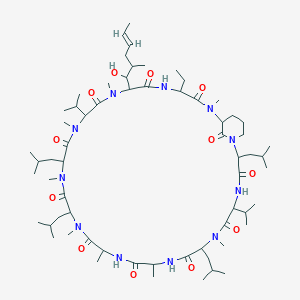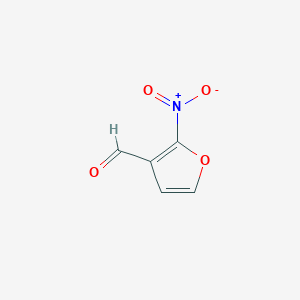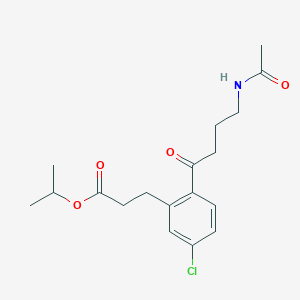![molecular formula C8H12O6 B053203 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid CAS No. 111463-17-3](/img/structure/B53203.png)
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid, also known as MOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOAA is a white crystalline powder that is soluble in water and has a molecular formula of C8H12O6.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a type of inflammatory mediator. This compound has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as antifungal and antibacterial properties. This compound has also been shown to induce apoptosis in cancer cells and may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. This compound is also relatively stable and can be stored for long periods of time without degrading. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid. One area of research could be to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of research could be to investigate its potential as a pesticide or fungicide in agriculture. Additionally, further research could be done to better understand its mechanism of action and to develop more targeted therapies based on its activity.
Synthesemethoden
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid can be synthesized through a multistep process involving the reaction of glycidol with methoxyacetaldehyde to form 2-(2-methoxy-2-oxoethyl)-1,3-dioxolane, which is then hydrolyzed to this compound. The synthesis of this compound is a relatively straightforward process that can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In agriculture, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide or fungicide. This compound has also been studied for its potential use in the food industry, as it has been shown to have antioxidant properties and may be useful as a food preservative.
Eigenschaften
IUPAC Name |
2-[2-(2-methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-12-7(11)5-8(4-6(9)10)13-2-3-14-8/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDRRIXOELMTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)







![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)




